4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1628016-72-7
VCID: VC2776418
InChI: InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F
Molecular Formula: C17H24BF2NO4S
Molecular Weight: 387.3 g/mol

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine

CAS No.: 1628016-72-7

Cat. No.: VC2776418

Molecular Formula: C17H24BF2NO4S

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine - 1628016-72-7

Specification

CAS No. 1628016-72-7
Molecular Formula C17H24BF2NO4S
Molecular Weight 387.3 g/mol
IUPAC Name 4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine
Standard InChI InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3
Standard InChI Key NOZKPTGWBHPUOT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F

Introduction

Chemical Structure and Fundamental Properties

Structural Analysis

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine contains four key structural elements that define its chemical identity:

  • A piperidine ring bearing geminal difluoro substituents at the 4-position, which affects the conformational preferences and metabolic stability of the heterocycle

  • A sulfonyl (SO₂) linking group, providing a tetrahedral center that creates specific spatial arrangements

  • A para-substituted phenyl ring serving as a rigid scaffold

  • A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position, which enables various synthetic transformations

This structural arrangement creates a molecule with multiple functional handles for further derivatization and potential biological activity. The boronic ester functionality, in particular, serves as a versatile synthetic intermediate for various transformations.

Physical and Chemical Properties

Based on chemical principles and analogous structures, the following properties can be reasonably inferred:

PropertyEstimated Value/CharacteristicBasis for Estimation
Molecular FormulaC₁₇H₂₄BF₂NO₄SStructural analysis
Molecular Weight~387 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon physical state for similar sulfonamides
SolubilitySoluble in organic solvents such as DMSO, DCM, THFBased on structural features and similar compounds
Chemical ReactivityReactive boronic ester group; stable sulfonamide linkageBased on known organic chemistry principles

The presence of the boronic ester functionality suggests potential reactivity with nucleophiles and oxidizing agents, while the difluoro substituents likely contribute to increased metabolic stability. For handling in laboratory settings, properties similar to those of 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine might be expected, including storage at room temperature .

Comparative Analysis with Related Compounds

Structural Relationships

Several related compounds provide context for understanding the properties of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine:

CompoundCAS NumberShared FeaturesKey DifferencesReference
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine928657-21-0Boronic ester at para position; phenylsulfonyl groupContains pyrrolidine instead of 4,4-difluoropiperidine
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine852227-96-4Boronic ester at para position; piperidine ringDirect C-N bond instead of sulfonyl; no difluoro substituents
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine852227-97-5Boronic ester; piperidine ringMeta substitution; direct C-N bond; no difluoro substituents

These structural analogs share important features with our target compound but differ in key aspects. The pyrrolidine analog (CAS 928657-21-0) has a molecular weight of 337.2421 g/mol , while our target compound is expected to have a higher molecular weight due to the difluoropiperidine moiety.

Functional Group Contributions

Synthetic Applications

Cross-Coupling Chemistry

The boronic ester functionality makes this compound particularly valuable as a building block in metal-catalyzed coupling reactions:

Reaction TypeReaction PartnersPotential ProductsSynthetic Value
Suzuki-Miyaura CouplingAryl/vinyl halides or pseudohalidesBiaryl or styrene derivatives containing the difluoropiperidine sulfonamideIntroduction of complex pharmacophore into diverse scaffolds
Chan-Lam CouplingAmines, alcohols, thiolsC-N, C-O, C-S linked productsFormation of ethers, amines with retention of sulfonamide
Rhodium-Catalyzed AdditionUnsaturated carbonyl compoundsβ-Arylated carbonyl compoundsConstruction of complex molecular architectures

Similar to the pyrrolidine analog described in reference , our target compound would serve as a versatile building block for introducing the difluoropiperidine sulfonamide moiety into more complex structures.

Functional Group Transformations

The boronic ester also enables various functional group interconversions that would be valuable in synthetic sequences:

TransformationReagentsResulting FunctionalitySignificance
OxidationH₂O₂, NaOHPhenolAccess to hydroxylated derivatives
HalogenationCuX₂Aryl halidesFurther functionalization opportunities
Chan-Evans-Lam CouplingCu(OAc)₂, nucleophilesEthers, aminesMild conditions for C-heteroatom bond formation
TrifluoromethylationElectrophilic CF₃ sourcesTrifluoromethylated aromaticsIntroduction of additional fluorine atoms

These transformations would preserve the difluoropiperidine sulfonamide portion while enabling selective modification of the aryl ring, creating pathways to diverse chemical libraries.

Structural ElementRecognized PharmacophoreExamples in Known Drugs
DifluoropiperidineFluorinated heterocyclesSitagliptin, Pitavastatin
SulfonamideSO₂-N linkageSulfamethoxazole, Celecoxib
Arylboronic EsterBoron-containing structuresBortezomib, Vaborbactam

The presence of these pharmacophoric elements suggests potential biological activity across various therapeutic areas, particularly after conversion of the boronic ester to other functional groups.

Therapeutic AreaRelevant Structural FeaturesMechanistic Rationale
Protease InhibitionBoronic ester (convertible to boronic acid)Potential for covalent interaction with active site serine/threonine residues
Anti-inflammatorySulfonamide functionalityPotential COX-2 inhibition similar to sulfonamide-containing drugs
Metabolic DiseasesDifluoropiperidineImproved metabolic stability for sustained activity

The compound itself would likely serve as an intermediate rather than a final drug candidate, with the boronic ester being converted to other functional groups during lead optimization processes.

ParameterRecommendationJustification
TemperatureRoom temperatureSimilar boronic esters are stable at ambient temperature
ContainerAmber glass bottle with inert atmosphereProtection from light and moisture
Humidity ControlStore with desiccantBoronic esters can hydrolyze under humid conditions
Shelf LifeRetest after 12 monthsStandard practice for research chemicals

The storage recommendations align with those for 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine, which is stored at room temperature according to the product information .

AspectGuidanceNotes
Solvent SelectionDMSO for biological assays; DCM or THF for chemical reactionsBased on expected solubility patterns
Dissolution ProcessMay require gentle heating and sonicationTo ensure complete dissolution
Solution Storage-20°C for up to 1 month; -80°C for longer storageBased on guidelines for similar compounds
Freeze-Thaw StabilityAvoid repeated freeze-thaw cyclesMay lead to compound degradation

For solution preparation, a table calculating volumes for different stock concentrations is provided below:

Stock ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM~2.58 mL~12.92 mL~25.84 mL
5 mM~0.52 mL~2.58 mL~5.17 mL
10 mM~0.26 mL~1.29 mL~2.58 mL

These calculations assume a molecular weight of approximately 387 g/mol based on the chemical formula. General handling tips similar to those for related boronic esters would apply, including selecting appropriate solvents and avoiding repeated freeze-thaw cycles .

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